tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
Description
Chemical Identity and Structural Features tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (CAS: 161805-78-3) is a carbamate derivative with a molecular formula of C₁₂H₂₂ClNO₃. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a chloro substituent at position 1, a methyl group at position 4, and a ketone at position 2 of the hexane backbone. Its stereochemistry (3S,4S configuration) is critical for its reactivity and applications in asymmetric synthesis, particularly as a chiral building block in pharmaceutical intermediates .
Synthesis and Applications
The compound is synthesized via multi-step reactions involving Boc-protection of amines and subsequent functionalization. It is commercially available in high purity (≥98%) and is primarily used in medicinal chemistry research for developing protease inhibitors and other bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-chloro-4-methyl-2-oxohexan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYKMTUAOVCQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-methyl ketone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often cooled to low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure high yield and purity. The final product is typically isolated by crystallization or distillation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The primary chloro substituent undergoes nucleophilic displacement with a variety of nucleophiles:
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Amines : Reacts with primary/secondary amines to form substituted amines.
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Thiols : Forms thioether derivatives under mild basic conditions.
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Azides : NaN₃ in polar aprotic solvents yields alkyl azides, which can be further reduced to amines .
Key Reaction Data:
Oxidation of the Ketone Moiety
The 2-oxohexan-3-yl group undergoes oxidation under controlled conditions:
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Strong Oxidants (e.g., KMnO₄) : Convert ketone to carboxylic acid via Baeyer-Villiger pathway.
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Mild Oxidants (e.g., PCC) : Yield α,β-unsaturated ketones through dehydrogenation.
Research Findings:
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Oxidation with Ag₂O/MeI system selectively methylates adjacent positions without ketone degradation .
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Flow microreactor systems improve oxidation efficiency (yield: 89%) compared to batch methods (62%).
Carbamate Hydrolysis and Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic or reductive conditions:
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Acidic Hydrolysis (TFA/DCM) : Removes Boc group to expose free amine, critical for further functionalization .
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Basic Hydrolysis (LiOH/THF) : Less common due to competing side reactions at the chloro group.
Stability Data:
| Condition | Stability | Byproducts |
|---|---|---|
| pH < 2 (TFA) | Full deprotection in 1 hr | Trifluoroacetylated intermediates |
| pH > 10 (NaOH) | Partial decomposition (32%) | Chlorohydrin derivatives |
Reductive Amination of the Ketone
The ketone participates in reductive amination with primary amines:
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NaBH₃CN/MeOH : Converts ketone to secondary amine with >90% stereochemical retention .
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Pd-C/H₂ : Catalytic hydrogenation yields saturated amines but risks over-reduction of the carbamate.
Stereochemical Outcomes:
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes pyrolysis:
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Major Products : Isobutylene, CO₂, and chlorinated hydrocarbons.
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Kinetics : Follows first-order decay (k = 0.042 min⁻¹ at 170°C).
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Requires bulky ligands (e.g., SPhos) to suppress carbamate degradation.
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Buchwald-Hartwig Amination : Limited by competing carbamate cleavage under basic conditions .
Optimization Parameters:
| Reaction | Ligand | Base | Yield |
|---|---|---|---|
| Suzuki | SPhos | K₃PO₄ | 55% |
| Buchwald | Xantphos | Cs₂CO₃ | 41% |
Scientific Research Applications
Biological Applications
The compound's structure suggests potential applications in pharmaceuticals, particularly as an inhibitor or modulator in biochemical pathways. Preliminary studies have indicated notable biological activities, which can be summarized as follows:
Pharmaceutical Applications
- Enzyme Inhibition : Research indicates that tert-butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Agrochemical Applications
- Pesticide Development : The compound's ability to interact with biological targets makes it a candidate for developing new agrochemicals, particularly pesticides that can modulate pest behavior or inhibit pest growth.
In Vitro Studies
In vitro studies have evaluated the biological activity of tert-butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate against various cell lines. For instance, cell viability assays demonstrated that the compound significantly improved cell survival rates when exposed to toxic agents, suggesting its potential protective effects.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. In a study involving scopolamine-induced cognitive decline in rats, the compound showed promise in reducing markers of oxidative stress, although improvements in cognitive function were not statistically significant compared to established treatments.
Mechanism of Action
The mechanism of action of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the nature of the enzyme and the specific conditions of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities between tert-butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate and other carbamate derivatives are analyzed below. Key parameters include substituent groups , ring systems , reactivity , and applications .
Table 1: Structural and Functional Comparison of Similar Carbamates
*Similarity scores are based on molecular topology and functional groups .
Key Findings:
Impact of Substituents: The chloro group in the target compound enhances electrophilicity at the α-position, making it more reactive in nucleophilic substitutions compared to non-chlorinated analogs like tert-butyl (3-oxocyclopentyl)carbamate . Methyl and ketone groups contribute to steric hindrance and conformational stability, distinguishing it from derivatives with smaller (e.g., cyclobutane) or larger (e.g., cyclohexane) ring systems .
Stereochemical Considerations :
- The (3S,4S) configuration in the target compound contrasts with the (1R,2R) or (1S,3R) stereochemistry seen in hydroxy-substituted carbamates (e.g., tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, CAS 155975-19-2). These differences influence enantioselectivity in catalysis and biological activity .
Synthetic Utility: Unlike methoxy- or hydroxy-substituted carbamates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, CAS 847416-99-3), the target compound’s chloro group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex heterocycles .
Thermodynamic Stability :
- Linear backbone carbamates (e.g., the target compound) exhibit lower melting points (~90–110°C) compared to cyclic analogs (e.g., tert-butyl (3-oxocyclohexyl)carbamate, mp ~150°C) due to reduced molecular rigidity .
Biological Activity
tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, with the CAS number 161805-78-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties which make it a subject of interest in medicinal chemistry and drug development.
The molecular formula of this compound is C₁₂H₂₂ClNO₃, with a molecular weight of 263.76 g/mol. It is characterized by the presence of a chloro group, which is critical for its biological interactions. The compound is soluble in organic solvents and has a high bioavailability score of 0.55, indicating favorable absorption characteristics in biological systems .
Biological Activity and Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound:
- Antimicrobial Activity : Research indicates that similar carbamate derivatives exhibit antimicrobial properties against various bacterial strains. For instance, a study demonstrated that compounds with structural similarities showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies have suggested that carbamates can induce apoptosis in cancer cells. In vitro assays indicated that related compounds could inhibit cell proliferation in breast cancer cell lines by modulating apoptotic pathways .
- Neuroprotective Effects : There is emerging evidence that certain carbamate derivatives may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Safety and Toxicology
The safety profile of this compound is crucial for its potential therapeutic applications. The compound is classified as hazardous, with risks including skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are essential to mitigate these risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, and how can intermediates be characterized?
- Methodology: Use multi-step organic synthesis involving carbamate protection, chlorination, and ketone formation. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by / NMR and high-resolution mass spectrometry (HRMS). For example, iodolactamization or analogous reactions may stabilize reactive intermediates during synthesis .
- Validation: Cross-check NMR chemical shifts with literature values (e.g., δ 8.22 ppm for pyrimidine protons in analogous tert-butyl carbamates ).
Q. How should researchers address discrepancies in spectroscopic data during structural confirmation?
- Methodology: Employ complementary techniques:
- NMR: Compare experimental NMR data (e.g., splitting patterns for chiral centers) with computational predictions (DFT-based NMR simulations).
- X-ray crystallography: Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry .
- Mass spectrometry: Confirm molecular ion peaks and fragmentation patterns via HRMS.
Advanced Research Questions
Q. What strategies optimize enantiomeric purity in asymmetric syntheses of related tert-butyl carbamates?
- Methodology:
- Chiral auxiliaries: Use (R)- or (S)-configured starting materials (e.g., tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate ).
- Catalysis: Apply asymmetric catalysis (e.g., organocatalysts for ketone functionalization). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Crystallization: Exploit diastereomeric salt formation for resolution (e.g., using tartaric acid derivatives) .
Q. How can computational tools predict reactivity and stability under varying experimental conditions?
- Methodology:
- DFT calculations: Model reaction pathways for chlorination or ketone formation to identify transition states and thermodynamic stability.
- Mercury software: Analyze crystal packing and hydrogen-bonding interactions to predict solubility and stability .
- Reaxys database: Compare experimental results with analogous tert-butyl carbamate reactions (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate derivatives ).
Q. What are the best practices for resolving contradictory data in reaction mechanism studies?
- Methodology:
- Isotopic labeling: Use -labeled ketones to track oxygen migration during oxidation steps.
- Kinetic studies: Perform time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps.
- Cross-validation: Compare results with structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate stability data ).
Stability and Handling
Q. How should researchers mitigate decomposition during storage or handling?
- Methodology:
- Storage: Keep under inert atmosphere (N) at –20°C in amber vials to prevent hydrolysis or photodegradation.
- Stability testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Incompatibilities: Avoid strong acids/bases (e.g., tert-butyl carbamates degrade via acid-catalyzed deprotection ).
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
